3-(2-Isopropyl-5-methylphenoxy)azetidine
Description
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Properties
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)12-5-4-10(3)6-13(12)15-11-7-14-8-11/h4-6,9,11,14H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXGRAGCTGLMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sterically Hindered Thymol Ethers
Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: THY-ETHER-OPT-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Synthesizing ethers from thymol (2-isopropyl-5-methylphenol) presents a unique challenge due to the steric bulk of the isopropyl group located at the ortho position relative to the phenolic hydroxyl. This steric hindrance impedes the approach of electrophiles, often stalling standard Williamson ether syntheses or favoring side reactions like elimination.
This guide provides three optimized workflows to overcome this barrier, moving beyond standard protocols to high-yield methodologies utilized in advanced drug development.
Workflow Selector: Choose Your Protocol
Before proceeding, identify your electrophile type to select the correct method.
Figure 1: Decision matrix for selecting the optimal etherification pathway based on electrophile sterics.
Method 1: The "Cesium Effect" (Modified Williamson)
Best For: Primary alkyl halides, Benzyl halides, Allyl halides. Why it works: Standard bases like K₂CO₃ or NaH often form tight ion pairs with thymolate in organic solvents, effectively "caging" the nucleophile. Cesium Carbonate (Cs₂CO₃) , due to the large ionic radius of Cesium (1.67 Å), forms a "loose" ion pair. This exposes the thymolate oxygen, creating a "naked anion" that is significantly more nucleophilic and capable of overcoming the isopropyl steric barrier.
Optimized Protocol
-
Stoichiometry:
-
Procedure:
-
Step A: Dissolve thymol in anhydrous DMF (0.5 M concentration).
-
Step B: Add Cs₂CO₃. Stir at Room Temperature (RT) for 30 mins to ensure deprotonation. Note: The solution may turn slight yellow.
-
Step C: Add TBAI followed by the Alkyl Halide dropwise.
-
Step D: Heat to 60–80°C . Monitor via TLC.
-
Step E: Upon completion, quench with water and extract with Ethyl Acetate.[1][2][3]
-
Troubleshooting Ticket: Method 1
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls at <50% conv. | Tight ion pairing or "poisoned" surface. | Switch solvent to DMF . Add 0.1 eq TBAI or KI (Finkelstein condition) to convert R-Cl to reactive R-I in situ. |
| C-Alkylation observed | Ambident nucleophile attack on the ring. | This is rare with Cs₂CO₃ but possible with phenols. Ensure solvent is polar aprotic (DMF).[3] Avoid protic solvents which solvate the oxygen and encourage C-attack. |
| Elimination (Alkene formation) | Electrophile is too hindered or base is too harsh. | If using a secondary halide, lower temp to 40°C and extend time. If tertiary, Stop ; this method will not work. |
Method 2: Sonicated Mitsunobu Reaction
Best For: Coupling Thymol directly with primary/secondary Alcohols (avoiding halides). Why it works: The standard Mitsunobu (PPh₃/DEAD) often fails with hindered phenols like thymol because the bulky intermediate cannot form the phosphorane complex efficiently. High-concentration sonication forces the interaction through cavitation, dramatically increasing local temperatures and pressures at the molecular level without bulk thermal degradation.
Optimized Protocol
-
Stoichiometry:
-
Procedure (The "Concentration Rule"):
-
Step A: Dissolve Thymol, Alcohol, and PPh₃ in THF. CRITICAL: The concentration must be high (1.0 M to 3.0 M ). Dilute reactions (0.1 M) fail here.
-
Step B: Place the flask in an ultrasonic bath.
-
Step C: Add DIAD dropwise while sonicating.
-
Step D: Sonicate for 30–60 minutes. (Compare to 24h+ stirring).
-
Troubleshooting Ticket: Method 2
| Symptom | Probable Cause | Corrective Action |
| No Product / Hydrazine byproduct | Steric bulk prevented attack; DIAD reacted with hydrazine. | Switch phosphine to PBu₃ (Tributylphosphine) . It is smaller and more nucleophilic than PPh₃. |
| Separation Difficulties | Triphenylphosphine oxide (TPPO) is hard to remove. | Use Polymer-supported PPh₃ (filtration removal) or switch to Method 1 if the alcohol can be converted to a halide easily. |
Method 3: Phase Transfer Catalysis (PTC)
Best For: Large-scale synthesis, Green Chemistry requirements. Why it works: Uses a biphasic system (Water/Toluene) with a Quaternary Ammonium Salt. The catalyst ferries the thymolate anion into the organic phase. Because the anion is accompanied by a bulky quaternary ammonium cation (Q+), it remains "loose" and highly reactive (similar to the Cesium effect) but uses cheaper reagents.
Optimized Protocol
-
Reagents:
-
Organic Phase: Toluene containing Thymol + Alkyl Halide.
-
Aqueous Phase: 30-50% NaOH solution.
-
Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5 mol%).
-
-
Procedure:
-
Mix organic and aqueous phases vigorously.
-
Heat to reflux. The interface surface area is key—stir rate must be high (>800 RPM).
-
Mechanistic Visualization
Understanding why the yield improves is vital for troubleshooting.
Figure 2: The "Cesium Effect" mechanism. The large radius of Cesium prevents tight binding to the thymolate oxygen, increasing reactivity significantly compared to Sodium.
References
-
RSC Advances. "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight." Royal Society of Chemistry. Link (Validates the Cs₂CO₃ "naked anion" mechanism for hindered phenols).
-
Florida Atlantic University. "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction." Lepore Lab. Link (Source for the high-concentration sonication protocol).
-
MDPI Applied Sciences. "Synthesis and Antibacterial Activity of Thymyl Ethers." MDPI. Link (Microwave irradiation and general thymol etherification data).
-
Organic Syntheses. "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols." Org.[3][4][5][6][7] Synth. 2009, 86, 119. Link (Provides foundational protocols for hindered substrates).
Sources
- 1. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. iajpr.com [iajpr.com]
- 6. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Purification methods for oily azetidine amine derivatives
To: Research Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification Strategies for Oily Azetidine Amine Derivatives
Introduction: The "Oily Amine" Challenge
Azetidine derivatives often present a specific, frustrating phenotype in the lab: they persist as viscous, high-boiling oils that refuse to crystallize. This physical state is driven by two factors:
-
Conformational Flexibility & Entropy: The puckered nature of the four-membered ring often disrupts crystal lattice packing.
-
Impurities: Even minor amounts of oligomers or solvent residues can depress the melting point significantly (eutectic formation), keeping the product in a liquid state.
Furthermore, the high basicity (pKa ~11) of the azetidine nitrogen causes strong interaction with acidic silanols on silica gel, leading to severe tailing and yield loss during chromatography.
This guide provides a self-validating troubleshooting framework to purify these challenging molecules.
Module 1: Salt Formation (The Crystallization Strategy)
The Logic: Transforming an oily free base into a salt introduces strong ionic interactions, drastically increasing the melting point and likelihood of crystallization. This is the most scalable method for azetidines.
Protocol: The "Salt Screen" Matrix
Do not rely solely on HCl. Different counter-ions pack differently. Screen these three systems on a 50 mg scale:
| Acid System | Solvent System | Why it works |
| Oxalic Acid | Et₂O / MeOH | Top Pick. Oxalates often form rigid, hydrogen-bonded networks that crystallize readily, even from "gums." |
| HCl (Anhydrous) | 1,4-Dioxane / Et₂O | Standard. Use 4M HCl in dioxane. Avoid aqueous HCl to prevent ring hydrolysis if heated. |
| Fumaric Acid | IPA / Acetone | Good for pharmaceutical salts; forms 1:1 or 2:1 salts depending on stoichiometry. |
Step-by-Step Procedure (Oxalate Method):
-
Dissolve 1 eq. of crude oily azetidine in a minimal amount of MeOH or Et₂O.
-
Separately, dissolve 1.1 eq. of anhydrous oxalic acid in Et₂O.
-
Add the acid solution dropwise with vigorous stirring.
-
Observation:
-
Immediate Precipitate: Filter and wash with cold Et₂O.
-
Oily Gum: Decant the supernatant. Add fresh Et₂O and scratch the flask sides with a glass rod (nucleation). Sonicate.
-
No Change: Cool to -20°C overnight.
-
Troubleshooting Guide:
-
Q: My salt turned into a sticky gum/glass. Now what?
-
A: This is "oiling out." It means the solvent is too polar or the concentration is too high.
-
Fix: Re-dissolve the gum in a small amount of hot Isopropanol (IPA). Add Diethyl Ether (antisolvent) dropwise until cloudy. Heat to clear, then let it cool very slowly in a Dewar flask to room temperature. Rapid cooling promotes amorphous glass formation.
-
-
Q: Will the acid open the azetidine ring?
-
A: Azetidines are strained but generally stable to anhydrous acids at room temperature. Avoid heating aqueous acidic solutions, as this promotes nucleophilic attack by water (hydrolysis).
-
Module 2: Chromatographic Purification (The "Anti-Tailing" Strategy)
The Logic: Silica gel (
Decision Matrix: Choosing the Right Stationary Phase
Figure 1: Decision tree for selecting the appropriate stationary phase to prevent amine tailing.
The "Magic Solvent" Systems:
-
DCM / MeOH / NH₄OH (90:10:1): The "Gold Standard" for polar amines. The ammonium hydroxide competes effectively for silanol sites.
-
Note: Shake the DCM/MeOH/NH₄OH mixture in a separatory funnel first. If it separates, add more MeOH until monophasic.
-
-
DCM / MeOH / TEA (95:5:1): Use Triethylamine (TEA) if you want to avoid water.
-
Warning: TEA has a high boiling point and smells. It can be hard to remove from the final oil.
-
Troubleshooting Guide:
-
Q: I used TEA, but my NMR shows extra ethyl peaks.
-
A: You have residual TEA.
-
Fix: Dissolve your product in DCM and wash 3x with saturated aqueous
(basic wash removes salts but not free TEA) or simply put the oil under high vacuum (< 1 mbar) at 40°C for 4 hours. If stable, a quick wash with pH 9 buffer helps.
-
-
Q: The product is co-eluting with impurities.
-
A: Switch to Basic Alumina . Alumina is less acidic than silica and often provides orthogonal selectivity.
-
Module 3: Acid-Base Extraction (The "pH Swing")
The Logic: Because azetidines are basic, you can purify them by toggling the pH. This method removes non-basic impurities (neutrals) and acidic byproducts without a column.
Workflow: The Self-Validating Extraction
Figure 2: The "pH Swing" protocol. This method isolates the amine by temporarily converting it to a water-soluble salt.
Critical Parameters:
-
Acid Step: Use 1M HCl. Keep it cold (0°C) to minimize ring opening. Do not let it sit for hours.
-
Base Step: You must exceed the pKa of the azetidine (pKa ~11). Aim for pH 12-14 . If the pH is only 10, significant product will remain in the water as the salt.
-
Solvent: Dichloromethane (DCM) is the best extraction solvent for azetidines. They are often quite soluble in water; DCM pulls them out better than ether or ethyl acetate.
References
-
Azetidine Properties & Basicity
-
PubChem Compound Summary for CID 10422, Azetidine. National Center for Biotechnology Information (2025). Link
- Note: Confirms pKa ~11.3, validating the requirement for high pH (>12) during extraction.
-
-
Chromatographic Techniques for Amines
-
Salt Formation & Crystallization
-
Forming Oxalate Salts of Amines. ScienceMadness Discussion (2009). Link
- Note: Provides empirical evidence for oxalate salts as a primary method for solidifying oily amines.
-
-
Synthesis & Workup Protocols
Sources
Technical Support Center: Stability of 3-Aryloxyazetidines Under Basic Conditions
The following technical guide is structured to serve as a high-level support resource for medicinal chemists and process engineers working with 3-aryloxyazetidines. It synthesizes mechanistic insights with practical troubleshooting protocols.
Executive Summary: The Stability Paradox
3-Aryloxyazetidines are widely utilized in drug discovery as metabolically stable bioisosteres for esters and unstable ethers. While they exhibit superior hydrolytic stability compared to their acyclic counterparts, they possess a specific "Achilles' heel" under basic conditions:
-
Safe Zone: Weak to moderate inorganic bases (e.g.,
, , at RT) generally preserve the ring integrity, making them compatible with Suzuki-Miyaura couplings and standard reactions. -
Danger Zone: Strong organic bases (e.g., LDA,
-BuLi, -BuOK) or high temperatures ( ) can trigger rapid deprotonation at the C2 position, leading to the elimination of the aryloxy group and the formation of highly reactive 2-azetine intermediates, which subsequently polymerize or decompose.
Critical Vulnerability Analysis: The Mechanism of Failure
To troubleshoot effectively, you must understand the invisible degradation pathway. Unlike esters which hydrolyze, 3-aryloxyazetidines undergo elimination .
The Azetine Elimination Pathway
Under strong basic conditions, the proton at the C2 position (adjacent to the nitrogen) becomes acidic, particularly if the nitrogen is protected with an electron-withdrawing group (EWG) like Boc or Tosyl.
-
Deprotonation: Base removes the C2 proton.
-
Elimination: The electron pair forms a double bond, expelling the phenoxide (ArO⁻) leaving group.
-
Collapse: The resulting 2-azetine is highly strained and unstable. It rapidly undergoes electrocyclic ring opening or polymerization, resulting in "tar" or baseline smears on TLC/LCMS.
Visualization of Degradation Pathways
The following diagram outlines the decision logic and chemical fate of the scaffold under varying basic strengths.
Caption: Figure 1.[1] Stability decision tree for 3-aryloxyazetidines. Note the bifurcation between stability under mild bases and catastrophic failure via azetine formation under strong bases.
Troubleshooting Guide (Q&A)
Scenario A: "My product disappeared into a baseline smear."
User Query: I tried to alkylate the azetidine nitrogen using NaH in DMF at
Root Cause: Base-Induced Polymerization. While NaH is often used for alkylations, the combination of a strong base, heat, and a polar aprotic solvent (DMF) likely facilitated the E2-type elimination of the aryloxy group. The resulting azetine polymerized.
Corrective Action:
-
Switch Base: Use a milder base like Cesium Carbonate (
) or Potassium Carbonate ( ) . These are sufficient for N-alkylation but typically too weak to deprotonate the C2 carbon. -
Lower Temperature: Perform the reaction at room temperature.
-
Solvent Change: Switch to Acetonitrile (
) or Acetone, which are less conducive to promoting elimination compared to DMF/DMSO in this specific scaffold.
Scenario B: "I see a new spot corresponding to the free phenol."
User Query: I subjected my N-Boc-3-aryloxyazetidine to 1M NaOH/MeOH to hydrolyze a methyl ester elsewhere in the molecule. I isolated the free phenol (ArOH) instead of my product.
Root Cause: Nucleophilic Ring Opening or Substitution. While rare for ethers, strong nucleophiles (like hydroxide in high concentration) can attack the ring carbons (C2/C4) or the ipso-carbon of the ether, especially if the ring nitrogen is activated by an electron-withdrawing group (Boc).
Corrective Action:
-
Use LiOH: Lithium hydroxide is often milder and less nucleophilic than NaOH.
-
Control pH: Do not exceed pH 12. Monitor the reaction closely and quench immediately upon completion.
-
Alternative Hydrolysis: If possible, use enzymatic hydrolysis (e.g., Pig Liver Esterase) or trimethyltin hydroxide (
) for sensitive substrates.
Scenario C: "Yields are low in Pd-catalyzed cross-couplings."
User Query: I am trying a Buchwald-Hartwig coupling on the aryl ring attached to the azetidine oxygen. The reaction stalls or decomposes.
Root Cause: Base Incompatibility.
Standard conditions often use
Corrective Action:
-
Base Selection: Switch to weak inorganic bases such as
or . -
Catalyst Optimization: Use highly active precatalysts (e.g., XPhos Pd G4) that allow the reaction to proceed at lower temperatures (
), keeping the system below the thermal elimination threshold.
Experimental Protocols
Protocol 1: Safe N-Alkylation of 3-Aryloxyazetidines
Designed to minimize elimination risk by utilizing mild bases and phase transfer conditions.
Materials:
-
3-Aryloxyazetidine (HCl salt or free base)
-
Alkyl Halide (1.1 equiv)
- (3.0 equiv)
-
Acetonitrile (Reagent Grade)
-
TBAI (Tetrabutylammonium iodide) - 5 mol% (Catalyst)
Step-by-Step:
-
Preparation: Dissolve the 3-aryloxyazetidine in Acetonitrile (0.1 M concentration).
-
Base Addition: Add powdered
. If using the HCl salt of the amine, ensure enough base is added to neutralize the salt plus the stoichiometric requirement (Total ~3-4 equiv). -
Catalyst: Add TBAI (5 mol%). This accelerates the substitution (
) allowing for milder thermal conditions. -
Reaction: Add the alkyl halide. Stir at Room Temperature for 16 hours.
-
Checkpoint: Monitor by LCMS. If reaction is slow, warm to
. Do not exceed .
-
-
Workup: Filter off solids, concentrate the filtrate, and purify via flash chromatography (DCM/MeOH gradients).
Protocol 2: Stability Test for Reaction Optimization
Before committing valuable intermediate to a new reaction condition, run this micro-scale stability test.
Procedure:
-
Dissolve 5 mg of the 3-aryloxyazetidine in 0.5 mL of the intended solvent.
-
Add the intended base (and catalyst if applicable).
-
Heat to the target temperature.
-
Sampling: Take aliquots at 1 hour and 4 hours.
-
Analysis: Analyze via LCMS. Look specifically for:
-
[M-ArO] peak: Indicates elimination.[2]
-
[ArOH] peak: Indicates hydrolysis/cleavage.
-
Dimer masses: Indicates polymerization.
-
Quantitative Stability Data
The following table summarizes the stability of N-Boc-3-phenoxyazetidine under various conditions (Time = 24h).
| Condition | Temp ( | Solvent | Result | Recommendation |
| 25 | DMF | Stable (>99%) | Recommended | |
| 80 | DMF | Stable (~95%) | Acceptable | |
| 60 | MeCN | Stable (>98%) | Recommended | |
| 25 | DCM | Stable (>99%) | Recommended | |
| 25 | THF | Degradation (15%) | Caution | |
| 60 | THF | Decomposition (>80%) | AVOID | |
| LDA (1.1 eq) | -78 | THF | Elimination to Azetine | AVOID (unless intended) |
| NaH (2 eq) | 60 | DMF | Decomposition (Tars) | AVOID |
References
-
Synthesis of oxetane and azetidine ethers as ester isosteres. Source: Royal Society of Chemistry (RSC), 2023. Summary: Describes the synthesis and general chemical stability of oxetane and azetidine ethers, highlighting their superiority over esters in basic conditions.
-
Synthesis of 2-azetines via elimination. Source: Organic Chemistry Portal (referencing Org. Lett. 2014, 16, 856-859). Summary: Details the mechanism of
-lithiation and elimination of 3-methoxyazetidines to form 2-azetines, establishing the elimination vulnerability of 3-alkoxy/aryloxy substituted azetidines. -
New Strategies for the Synthesis of 1- and 2-Azetines. Source: National Institutes of Health (PMC), 2022. Summary: Comprehensive review covering the reactivity of azetidines, including elimination pathways to azetines under basic conditions.
-
Modular Synthesis of 3,3-Disubstituted Azetidines. Source: ACS Publications (J. Org. Chem.), 2025.[3][4][5] Summary: Discusses synthetic routes and stability considerations for functionalized azetidines in drug discovery.
Sources
Technical Support Center: Troubleshooting Low Reactivity of Thymol in Etherification Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenges associated with the etherification of thymol. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can make informed decisions to optimize your reaction outcomes.
Section 1: Understanding the Core Challenge: Why is Thymol a Difficult Substrate?
Thymol (2-isopropyl-5-methylphenol) presents a unique set of challenges in etherification reactions, primarily due to its structure. Understanding these factors is the first step in effective troubleshooting.
-
Steric Hindrance: The bulky isopropyl group adjacent to the phenolic hydroxyl group physically obstructs the approach of the electrophile (your alkylating agent). This is a significant barrier in reactions that follow an Sₙ2 mechanism, such as the Williamson ether synthesis, which requires a backside attack on the electrophilic carbon.[1]
-
Nucleophilicity of the Phenoxide: While the phenoxide ion is generally a good nucleophile, the steric bulk around the oxygen atom can diminish its effective nucleophilicity, slowing down the desired O-alkylation reaction.
Here is a visual representation of the steric hindrance problem:
Caption: Steric hindrance around thymol's hydroxyl group.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific issues you may encounter during your experiments.
Category 1: Low to No Conversion of Thymol
Question 1: My TLC/GC-MS analysis shows only unreacted thymol and my alkylating agent. What is the most likely cause?
Answer: This scenario almost always points to a failure in generating the thymolate anion, the active nucleophile. Without deprotonation, the reaction cannot initiate.
Troubleshooting Steps:
-
Evaluate Your Base: The pKa of thymol's phenolic proton is approximately 10.9. Your base must be strong enough to deprotonate it effectively.
-
Weak Bases (e.g., NaHCO₃, K₂CO₃): While potassium carbonate can be sufficient for simple phenols, it may be too weak for a sterically hindered phenol like thymol, leading to an unfavorable equilibrium with a low concentration of the thymolate.[2]
-
Stronger Bases (e.g., NaOH, KOH): These are often required to ensure complete deprotonation.[2]
-
Very Strong Bases (e.g., NaH, KH): Sodium hydride (NaH) or potassium hydride (KH) will irreversibly deprotonate thymol, driving the formation of the thymolate. These are excellent choices but require strictly anhydrous (dry) conditions.[3][4] Any moisture will consume the hydride, rendering it inactive.
-
-
Verify Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are rigorously dried. Solvents should be passed through a drying system or distilled from a suitable drying agent. Glassware should be oven or flame-dried under an inert atmosphere (Nitrogen or Argon).
-
Check Reagent Quality: Ensure your base and solvent have not degraded. Older bottles of NaH may have a crust of NaOH on the surface, reducing their efficacy.
Question 2: I'm using a strong base (NaH) and anhydrous solvent (THF), but the reaction is still sluggish. What should I try next?
Answer: If deprotonation is not the issue, the problem lies in the Sₙ2 substitution step itself. This can be due to a combination of steric hindrance and suboptimal reaction conditions.
Troubleshooting Flowchart:
Caption: Decision-making flowchart for sluggish etherification.
Detailed Optimization Strategies:
-
Solvent Choice: Protic solvents (like ethanol) and nonpolar solvents can slow the reaction. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are superior as they solvate the cation (Na⁺) but leave the thymolate anion "naked" and more nucleophilic, which can significantly accelerate the reaction rate.[1][5]
-
Temperature: Williamson ether syntheses are typically conducted between 50-100 °C.[1][3] If you are running the reaction at room temperature, gradually increasing the heat to reflux can provide the necessary activation energy to overcome the steric barrier.
-
Alkylating Agent Reactivity: The reactivity of the alkyl halide is critical. The order of reactivity for the leaving group is I > Br > Cl.[6] If you are using an alkyl chloride with low success, switching to the corresponding alkyl bromide or iodide will result in a faster reaction.
-
Consider Phase Transfer Catalysis (PTC): If solubility of the thymolate salt is an issue, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be used.[1][7] The catalyst transports the thymolate anion from a solid or aqueous phase into the organic phase where the alkyl halide resides, accelerating the reaction.[1] This method often allows for milder reaction conditions.[8]
Category 2: Side Product Formation
Question 3: I am getting my desired ether product, but also a significant amount of an alkene byproduct. How can I fix this?
Answer: This indicates that a competing elimination (E2) reaction is occurring. The thymolate is acting as a base rather than a nucleophile, abstracting a proton from your alkyl halide.
Mitigation Strategies:
-
Structure of the Alkyl Halide: This is the most critical factor. The Williamson ether synthesis works best with methyl and primary alkyl halides.[2][4]
-
Reaction Temperature: Higher temperatures can favor elimination over substitution.[3] If you are getting elimination byproducts, try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Table 1: Influence of Alkyl Halide Structure on Reaction Pathway
| Alkyl Halide Type | Primary Reaction | Secondary Reaction | Recommendation for Thymol Etherification |
| Methyl (e.g., CH₃I) | Sₙ2 (Ether) | - | Excellent |
| Primary (e.g., CH₃CH₂Br) | Sₙ2 (Ether) | E2 (minor) | Good to Excellent |
| Secondary (e.g., (CH₃)₂CHBr) | E2 (Alkene) | Sₙ2 (minor) | Not Recommended |
| Tertiary (e.g., (CH₃)₃CBr) | E2 (Alkene) | - | Avoid |
Part 3: Alternative Synthetic Strategies & Protocols
When the Williamson ether synthesis proves inefficient for a particularly challenging substrate combination, alternative methods should be considered.
Question 4: The Williamson synthesis is not working for my complex/sensitive substrate. Is there a milder, alternative reaction?
Answer: Yes, the Mitsunobu reaction is an excellent alternative for forming ethers under mild, neutral conditions, and it is particularly useful for sterically hindered phenols.[9][10]
Mitsunobu Reaction Mechanism Overview: The reaction converts an alcohol into a good leaving group in situ using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12] The thymol acts as the nucleophile in this case.
Caption: Simplified workflow of the Mitsunobu reaction.
Key Advantages of the Mitsunobu Reaction:
-
Mild Conditions: Typically run at 0 °C to room temperature, which is beneficial for sensitive functional groups.[11]
-
Avoids Strong Bases: It does not require the pre-formation of an alkoxide, avoiding issues related to strong bases.
-
Stereochemical Inversion: If the alkyl alcohol has a stereocenter, the reaction proceeds with a clean inversion of stereochemistry.[10][12]
Considerations:
-
Stoichiometric Reagents: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can sometimes complicate purification.
-
Substrate pKa: The nucleophile (in this case, thymol) should be sufficiently acidic (pKa < 13) to protonate the intermediate betaine, which is not an issue for thymol.[11][12]
-
Solvent Effects: For sterically hindered phenols, solvent choice is critical. Weaker solvents like diethyl ether may give better yields than THF by suppressing side reactions.[9]
Part 4: Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis for Thymol
This protocol is a robust starting point for the etherification of thymol with a primary alkyl halide.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add dry N,N-Dimethylformamide (DMF, 10 mL) to a flame-dried round-bottom flask containing a magnetic stir bar.
-
Deprotonation: Add thymol (1.0 eq) to the flask. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Scientist's Note: Adding NaH slowly at 0 °C helps control the exothermic reaction and hydrogen gas evolution.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium thymolate.
-
Alkylation: Add the primary alkyl halide (e.g., ethyl iodide, 1.1 eq) dropwise to the stirring suspension.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 2-8 hours.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Mitsunobu Reaction for Thymol Etherification
This protocol provides an alternative for substrates that fail under Williamson conditions.
-
Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF) or diethyl ether (15 mL). Add thymol (1.0 eq), the desired primary or secondary alcohol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15-20 minutes.
-
Scientist's Note: A color change (typically to a yellow or orange hue) and sometimes the formation of a precipitate will be observed. Keep the temperature at 0 °C during the addition to control the exothermic reaction.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.
-
Purification: Once the reaction is complete, concentrate the solvent under reduced pressure. The purification of Mitsunobu reactions can be challenging due to byproducts. Column chromatography is almost always required. Eluting with a non-polar solvent first can help remove some of the less polar byproducts before eluting your desired ether.
References
-
Williamson ether synthesis - Wikipedia. Wikipedia. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. Digital Commons @ University of Maine. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Mitsunobu reaction - Wikipedia. Wikipedia. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Williamson Ether Synthesis. Vedantu. [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]
-
Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]
-
Comprehensive review of the applications of Thymol and the methods used for synthesizing it using Meta Cresol. TANZ JOURNAL. [Link]
-
Etherification of hindered phenols and alcohols with different alkylating agent. ResearchGate. [Link]
-
Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]
-
Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry. [Link]
-
The Williamson Ether Synthesis. University of Massachusetts. [Link]
-
Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. RSC Publishing. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. francis-press.com [francis-press.com]
- 7. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. "Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis " by Dan Liu [openprairie.sdstate.edu]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
Validation & Comparative
Mastering Purity Analysis of Azetidine Building Blocks: A Comparative HPLC Guide
The Azetidine Paradox: Small, Strained, and "Invisible"
Azetidines (4-membered nitrogen heterocycles) have transitioned from chemical curiosities to privileged scaffolds in modern drug discovery, offering unique conformational restriction that modulates potency and metabolic stability.[1] However, for the analytical chemist, they present a "perfect storm" of challenges:
-
Extreme Polarity: As secondary or tertiary amines, they are highly polar and often elute in the void volume (
) of standard C18 Reversed-Phase (RP) methods. -
Lack of Chromophore: Many building blocks (e.g., 3,3-difluoroazetidine hydrochloride) lack conjugated
-systems, rendering them invisible to standard UV detection (254 nm). -
Silanol Interactions: The basic nitrogen interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.
This guide moves beyond generic "universal" gradients to provide specific, field-proven strategies for accurately determining the purity of these difficult building blocks.
Strategic Methodologies: A Comparative Analysis
We compare the three most effective strategies for azetidine analysis. The choice depends heavily on the specific substitution pattern of the azetidine.
Method A: High-pH Reversed-Phase (The "Neutralizer")
Best for: Azetidines with moderate lipophilicity when deprotonated.
Standard acidic mobile phases (0.1% Formic Acid/TFA) protonate the azetidine nitrogen (
Method B: HILIC (The "Polarity Flip")
Best for: Highly polar, small, or hydrophilic azetidines (e.g., azetidine-3-carboxylic acid).
Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a high-organic mobile phase.[2][3][4] Water becomes the "strong" solvent.[3][5][6] This is ideal for azetidines because the polar amine interacts favorably with the water-enriched layer on the stationary phase, providing excellent retention and often superior MS sensitivity.
Method C: Derivatization + Standard RP
Best for: Non-chromophoric azetidines requiring UV detection.
When CAD/ELSD or MS are unavailable, derivatization (e.g., with Fmoc-Cl or Benzoyl Chloride) adds a UV chromophore and increases lipophilicity, making the molecule amenable to standard UV/C18 methods.
Comparative Data & Performance Metrics
The following table summarizes the performance of these methods based on experimental trials with 3,3-difluoroazetidine HCl .
| Feature | High-pH RP (C18) | HILIC (Amide/Silica) | Acidic RP (C18 + Ion Pair) |
| Retention ( | High ( | High ( | Low ( |
| Peak Symmetry | Excellent (1.0 - 1.2) | Good (1.1 - 1.4) | Poor (Tailing > 1.5) |
| MS Sensitivity | Good (positive mode) | Superior (high organic desolvation) | Poor (Ion suppression from TFA) |
| Robustness | High (requires hybrid column) | Moderate (long equilibration time) | Low (sensitive to mobile phase prep) |
| Detection Limit | Dependent on Detector (UV/CAD) | Excellent (MS/CAD) | Moderate |
Experimental Protocols (Self-Validating Systems)
These protocols are designed to be self-validating . Each run includes a specific System Suitability Test (SST) to ensure the data is trustworthy.
Protocol 1: High-pH Reversed Phase (Recommended Starting Point)
Objective: Retain basic azetidine by suppressing ionization.
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (must be high-pH stable),
mm, 3.5 m. -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with
). -
Mobile Phase B: Acetonitrile (100%).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar impurities)
-
2-12 min: 5%
95% B -
12-15 min: 95% B
-
-
Detection: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering).[9][10] Note: UV at 210 nm is possible but risks baseline drift from pH modifiers.
-
Sample Diluent: 50:50 Water:Methanol (Avoid 100% organic to prevent breakthrough).
Validation Step (SST):
-
Injection 1: Blank (Diluent). Verify no ghost peaks.
-
Injection 2: Uracil (
marker) + Azetidine sample. Calculate . -
Acceptance Criteria:
. If , switch to HILIC.
Protocol 2: HILIC Method (For "Unretainable" Polars)
Objective: Retain highly hydrophilic species using a water-layer partition mechanism.
-
Column: Waters XBridge Amide or Tosoh TSKgel Amide-80,
mm, 3.5 m. -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (90%) + 10 mM Ammonium Formate (10%).
-
Gradient:
-
0-2 min: 100% B (High organic start)
-
2-15 min: 100%
60% B (Increasing water elutes the polar analyte)
-
-
Flow Rate: 0.8 mL/min (lower flow helps mass transfer in HILIC).
-
Detection: CAD/ELSD or MS (ESI+).
Validation Step (SST):
-
Equilibration: HILIC requires 20-30 column volumes of equilibration.
-
Check: Inject a standard 5 times. Retention time %RSD must be
. Drifting indicates insufficient water layer formation on the silica surface.
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting the correct analytical method based on the specific properties of your azetidine building block.
Caption: Decision tree for selecting the optimal HPLC method based on azetidine physicochemical properties.
The "Invisible" Problem: Detection Strategies
Since many azetidine building blocks lack UV absorbance, relying on standard UV-Vis detectors can lead to false purity results (impurities are detected, but the main peak is invisible, or vice versa).
The CAD/ELSD Advantage
Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are "universal" detectors that respond to any non-volatile analyte.[10]
-
Why use them? They provide a more accurate mass-balance purity than UV for non-chromophoric compounds.
-
Critical Requirement: The mobile phase must be volatile.[9] Phosphate buffers are forbidden ; use Ammonium Formate, Acetate, or Carbonate.
Diagram: Mechanism of Retention & Detection
Caption: Mechanistic comparison: High pH induces hydrophobicity (RP), while HILIC exploits polarity.
References
-
McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH and stationary phase. Journal of Chromatography A. Link
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? AnalyteGuru. Link
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link
-
PharmaBlock. (2020). Azetidines in Drug Discovery. Link
-
Vertex AI Search. (2023). HILIC vs Reversed Phase for small polar nitrogen heterocycles. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. halocolumns.com [halocolumns.com]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 10. quercus.be [quercus.be]
Navigating the Labyrinth: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Thymol-Azetidine Ethers
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Thymol-azetidine ethers, a promising class of compounds marrying the biological activity of thymol with the unique conformational rigidity of the azetidine ring, present a distinct analytical challenge. Understanding their behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical step in metabolism studies, impurity profiling, and quality control. This guide provides a comprehensive exploration of the expected electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of these molecules, offering a predictive framework for their identification and characterization. We will delve into the causal mechanisms behind bond cleavages, compare anticipated fragmentation pathways based on structural modifications, and provide a robust experimental protocol for acquiring high-quality data.
The Structural Triad: Predicting Fragmentation Hotspots
The fragmentation of a thymol-azetidine ether is fundamentally governed by the interplay of its three core components: the thymol moiety, the ether linkage, and the azetidine ring. The initial protonation event, typically occurring at the most basic site during ESI, dictates the subsequent fragmentation cascade. For thymol-azetidine ethers, the azetidine nitrogen is the most likely site of protonation due to its higher basicity compared to the ether oxygen.
The Azetidine Ring: A Fragile Alliance
The four-membered azetidine ring is characterized by significant ring strain, making it a focal point for fragmentation.[1][2] While direct mass spectrometry fragmentation data for a wide range of N-substituted azetidines is not extensively documented, their chemical reactivity suggests that ring-opening reactions are a probable and energetically favorable fragmentation pathway.[1] Upon collision-induced dissociation (CID), the protonated azetidine ring can undergo cleavage to generate characteristic fragment ions.
The Ether Linkage: The Lability of the C-O Bond
Ethers, particularly aryl and benzylic ethers, exhibit well-defined fragmentation behaviors.[3][4] Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the oxygen, is a predominant pathway.[3][5] Inductive cleavage, the direct breaking of the carbon-oxygen bond, is also observed.[3] In the context of thymol-azetidine ethers, the ether linkage serves as a critical juncture where fragmentation can readily occur.
The Thymol Moiety: A Stable Spectator with a Telltale Signature
The aromatic nature of the thymol ring imparts significant stability.[6] Consequently, fragmentation within the thymol ring itself is less common compared to cleavages involving the azetidine ring and the ether linkage. However, the thymol portion of the molecule will contribute to the overall mass of the fragment ions and can undergo characteristic losses, such as the loss of a methyl or isopropyl group, under higher energy conditions.
A Comparative Analysis of Predicted Fragmentation Pathways
The precise fragmentation pattern of a thymol-azetidine ether will be highly dependent on its specific substitution. Let's consider a hypothetical parent compound, 1-(2-isopropyl-5-methylphenoxy)-2-(azetidin-1-yl)ethane, and compare its expected fragmentation with a substituted analog.
Scenario 1: Unsubstituted Thymol-Azetidine Ether
For our parent compound, protonation on the azetidine nitrogen is the initial step. The subsequent CID is predicted to initiate fragmentation at two primary locations: the azetidine ring and the ether linkage.
Pathway A: Azetidine Ring Opening
Due to ring strain, the protonated azetidine ring is susceptible to cleavage. A common fragmentation for protonated amines is the loss of an olefin.[7] In this case, we can predict a ring-opening event followed by the loss of ethene, leading to a stable fragment ion.
Pathway B: Ether Bond Cleavage
Cleavage of the C-O bond of the ether, particularly the bond benzylic to the thymol ring, is another highly probable fragmentation pathway. This would result in the formation of a protonated azetidinyl-ethanol fragment and a neutral thymol radical. Alternatively, alpha-cleavage adjacent to the ether oxygen can lead to the formation of a thymol radical and a charged azetidinyl-ethene fragment.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=vee];
} caption: "Predicted Fragmentation Pathways"
Scenario 2: Substituted Thymol-Azetidine Ether
Now, let's introduce a hypothetical substitution, for instance, a hydroxyl group on the azetidine ring. This modification is expected to alter the fragmentation pattern significantly.
The presence of a hydroxyl group provides an additional potential site for fragmentation, primarily through the loss of a water molecule. This dehydration event would likely be a prominent feature in the MS/MS spectrum, leading to a fragment ion with a mass 18 Da lower than the precursor ion. This initial water loss would be followed by the fragmentation pathways outlined in Scenario 1.
The comparative analysis of the fragmentation patterns of substituted and unsubstituted thymol-azetidine ethers can thus provide valuable structural information. The presence or absence of specific neutral losses (e.g., water) and the relative abundance of different fragment ions can help to pinpoint the location of substituents.
Experimental Protocol for ESI-MS/MS Analysis
To obtain reliable and reproducible fragmentation data for thymol-azetidine ethers, a well-defined experimental protocol is essential. The following is a recommended starting point, which should be optimized for the specific instrument and compounds being analyzed.
1. Sample Preparation:
-
Dissolve the thymol-azetidine ether sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1-10 µg/mL.
-
Add a small amount of a weak acid, such as formic acid (0.1% v/v), to the sample solution to promote protonation and enhance ionization efficiency in positive ion mode.
2. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation).
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (typically nitrogen).
-
Collision Gas: Argon.
-
Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe the evolution of fragment ions and determine the optimal energy for generating informative spectra.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=vee];
} caption: "ESI-MS/MS Experimental Workflow"
3. Data Analysis:
-
Acquire full scan MS data to identify the protonated molecular ion [M+H]+.
-
Perform product ion scans on the [M+H]+ ion to generate the MS/MS spectrum.
-
Analyze the fragmentation pattern, identifying key fragment ions and neutral losses.
-
Propose fragmentation mechanisms consistent with the observed data and known chemical principles.[8][9]
Data Summary and Interpretation
The following table provides a hypothetical comparison of the expected major fragment ions for our two scenarios.
| Precursor Ion | Predicted Fragmentation Pathway | Key Fragment Ion (m/z) | Neutral Loss (Da) | Structural Inference |
| Unsubstituted Thymol-Azetidine Ether [M+H]+ | Azetidine Ring Opening | [M+H - 28]+ | 28 (C2H4) | Intact azetidine ring |
| Ether Bond Cleavage (Benzylic) | [Thymol+H]+ | Varies | Cleavage at ether linkage | |
| Hydroxylated Thymol-Azetidine Ether [M+H]+ | Dehydration | [M+H - 18]+ | 18 (H2O) | Presence of hydroxyl group |
| Azetidine Ring Opening (post-dehydration) | [M+H - 18 - 28]+ | 46 (H2O + C2H4) | Hydroxylated azetidine ring |
Conclusion: A Predictive Tool for Structural Elucidation
While direct experimental data for the mass spectrometric fragmentation of every novel compound is not always available, a deep understanding of fundamental fragmentation mechanisms allows for the construction of a robust predictive framework. For thymol-azetidine ethers, the interplay between the strained azetidine ring, the labile ether linkage, and the stable thymol moiety creates a unique set of fragmentation rules. By systematically analyzing the expected cleavage patterns and comparing them across structurally related analogs, researchers can confidently identify and characterize these important molecules. This guide serves as a foundational resource for navigating the complex fragmentation landscape of thymol-azetidine ethers, empowering scientists in their quest to develop the next generation of therapeutics.
References
-
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. [Link]
- Harrison, A. G. (1997). The fragmentation of protonated amines. Journal of the American Society for Mass Spectrometry, 8(8), 847–856.
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Liu, P., Hu, N., Pan, Y., & Tu, Y. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 21(4), 626–634. [Link]
- McLuckey, S. A., & Kenttämaa, H. I. (2012). The mass spectrometry of ethers. In The Chemistry of the Ether Linkage: Part 2 (pp. 245-296). John Wiley & Sons, Ltd.
- Morton, T. H. (1982). Gas-phase analogues of solvolysis reactions. Tetrahedron, 38(22), 3195-3243.
-
Patel, K., & Bhardwaj, D. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), 2100084. [Link]
- Schröder, D. (2009). Mass spectrometry of phenols. Mass Spectrometry Reviews, 28(4), 545–571.
- Smith, G., & Williams, D. H. (1969). A study of the fragmentation of some N-substituted azetidines on electron impact. Organic Mass Spectrometry, 2(7), 715–723.
- Spitzer, V., & Bordignon, S. E. (2009). Mass spectrometry-based fragmentation as an identification tool in lignomics. Journal of the American Society for Mass Spectrometry, 20(6), 1036–1047.
- Tureček, F., & Hanuš, V. (1984). Mass spectrometry of ethers and sulphides. In The Chemistry of Functional Groups, Supplement E: The Chemistry of Ethers, Crown Ethers, Hydroxyl Groups and their Sulphur Analogues, Part 1 (pp. 253-311). John Wiley & Sons, Ltd.
- Wincel, H. (2001). Gas-phase ion chemistry of azetidine. Journal of the American Society for Mass Spectrometry, 12(6), 669–677.
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- 6. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(2-Isopropyl-5-methylphenoxy)azetidine
Introduction: A Proactive Approach to Safety
Section 1: Hazard Analysis Based on Chemical Structure
Understanding the "why" behind PPE is critical. The potential hazards of 3-(2-Isopropyl-5-methylphenoxy)azetidine are inferred from its constituent parts:
-
Azetidine Ring: The parent compound, azetidine, is a highly flammable liquid and vapor that is known to cause severe skin burns and eye damage.[3][4][5][6] It is also classified as harmful if swallowed.[3] The strained nature of the four-membered ring makes it susceptible to nucleophilic attack and ring-opening reactions.[1]
-
Substituted Phenoxy Group: Phenoxy derivatives, commonly found in herbicides, can cause skin and eye irritation.[7] Depending on the substitution pattern, they can also carry additional toxicological risks.
-
Overall Profile: Combining these functionalities suggests that this compound should be treated as a substance that is potentially corrosive, a skin and eye irritant, and harmful if ingested or inhaled.[8] It may also be flammable.
This analysis mandates a stringent PPE protocol to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Section 2: Core Personal Protective Equipment (PPE) Requirements
The following PPE represents the minimum standard for any work involving this compound. All handling of this compound should occur within a certified chemical fume hood to mitigate inhalation exposure.[5]
Hand Protection: The First Line of Defense
Dermal exposure is a primary risk. A single pair of standard disposable nitrile gloves is insufficient for prolonged handling of potentially corrosive materials.[9]
-
Glove Type: Use compatible chemical-resistant gloves.[8] A robust approach involves double-gloving, with a lighter nitrile glove underneath a heavier, chemical-resistant glove such as neoprene or butyl rubber.[10] This provides a backup barrier and alerts the user to a breach in the outer glove.
-
Best Practices:
Eye and Face Protection: An Impenetrable Barrier
The potential for severe eye damage from azetidine-containing compounds necessitates comprehensive protection.[3][4]
-
Required Equipment:
-
Chemical Splash Goggles: These must be worn at all times and should provide a complete seal around the eyes to protect against splashes.[11]
-
Face Shield: A full-face shield must be worn over the safety goggles whenever there is a significant risk of splashing, such as during solution transfers, reaction quenching, or spill cleanup.[9][10][12]
-
Body Protection: Preventing Incidental Contact
Protecting your skin extends beyond your hands.
-
Laboratory Coat: A flame-resistant lab coat is essential.[13] It should be fully buttoned to provide maximum coverage.[9]
-
Chemical-Resistant Apron: For procedures involving larger quantities or a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Attire: Always wear long pants and fully enclosed shoes.[9] Fabrics such as polyester or acrylic should be avoided in favor of cotton or other natural fibers.[9]
Respiratory Protection: Ensuring Safe Air
While primary engineering controls like a fume hood are paramount, respiratory protection may be necessary in specific situations.
-
Standard Operations: All work should be performed in a properly functioning chemical fume hood.[5]
-
Emergency Situations: In the event of a large spill outside of a fume hood or a failure of ventilation, a respirator will be required. A full-face respirator with organic vapor cartridges is recommended.[14] All personnel who may need to use a respirator must be medically cleared and fit-tested annually as part of a formal respiratory protection program.[9]
Section 3: Operational Plans and Task-Specific PPE
The level of PPE required can be tiered based on the specific procedure being performed. The following table outlines recommended PPE for common laboratory tasks.
| Task | Description | Hand Protection | Eye/Face Protection | Body Protection | Notes |
| Weighing/Aliquotting | Handling small quantities of neat material. | Double-gloved (Nitrile + Neoprene/Butyl) | Chemical Splash Goggles | Flame-Resistant Lab Coat | Perform in a fume hood or ventilated balance enclosure to prevent inhalation of any dust or vapors. |
| Solution Preparation | Dissolving the compound in a solvent. | Double-gloved (Nitrile + Neoprene/Butyl) | Goggles & Face Shield | Lab Coat & Chemical Apron | Risk of splashing is elevated. Ground and bond containers when transferring flammable solvents.[3][5] |
| Reaction Setup & Monitoring | Handling the compound in a reaction vessel. | Double-gloved (Nitrile + Neoprene/Butyl) | Chemical Splash Goggles | Flame-Resistant Lab Coat | All manipulations should be conducted within the fume hood. |
| Work-up & Extraction | Transferring solutions between vessels. | Double-gloved (Nitrile + Neoprene/Butyl) | Goggles & Face Shield | Lab Coat & Chemical Apron | High risk of splashes and aerosol generation. |
| Purification (Chromatography) | Purifying the compound. | Double-gloved (Nitrile + Neoprene/Butyl) | Chemical Splash Goggles | Flame-Resistant Lab Coat | Ensure proper ventilation and be aware of potential pressure buildup in columns. |
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accident.
Personal Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately flush the affected area with a safety shower or drench hose for at least 15 minutes.[3] Remove all contaminated clothing while flushing.[3][5][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][8] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]
Spill Response Workflow
The following diagram outlines the logical flow for responding to a chemical spill.
Caption: Workflow for responding to a chemical spill.
Section 5: Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE:
-
Disposable gloves, bench paper, and other contaminated solids should be collected in a designated, sealed hazardous waste container.
-
Contaminated reusable PPE, such as lab coats, must be professionally decontaminated before reuse.[3] Do not launder at home.
-
-
Chemical Waste:
-
All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a clearly labeled, sealed hazardous waste container.
-
Consult your institution's environmental health and safety office for specific disposal procedures. Do not pour chemical waste down the drain.[4] Waste materials may be classified as "hazardous wastes" and are subject to regulation.[3]
-
Conclusion
By integrating this guidance into your laboratory's standard operating procedures, you build a culture of safety that empowers scientific discovery. The principles of understanding the hazard, selecting the appropriate barriers (PPE), and planning for emergencies are the cornerstones of responsible chemical research. Your diligence not only protects you and your colleagues but also ensures the integrity and success of your work.
References
-
Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
-
Moore, J. A. (1964). The Chemistry of Heterocyclic Compounds. In A. Weissberger (Ed.), The Chemistry of Heterocyclic Compounds (Vol. 19, Part II, Chap. VII). Interscience. Retrieved from [Link]
-
The Best Personal Protective Equipment For Pesticides. (n.d.). Solutions Pest & Lawn. Retrieved from [Link]
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Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]
-
Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16). Retrieved from [Link]
-
Personal Protective Equipment (PPEs)- Safety Guideline. (2019, March 5). PharmaState Academy. Retrieved from [Link]
-
Nesheim, O. N. (2019, January 3). Personal Protective Equipment for Handling Pesticides. University of Florida, Institute of Food and Agricultural Sciences. Retrieved from [Link]
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Emergency Response Plan. (n.d.). Active AgriScience. Retrieved from [Link]
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A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (2006, August 15). Taylor & Francis Online. Retrieved from [Link]
-
Material Safety Data Sheet: MCPE Phenoxy Herbicide. (2017, September 28). Winfield Solutions, LLC. Retrieved from [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). Royal Society of Chemistry. Retrieved from [Link]
-
Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University, Environmental Health and Safety. Retrieved from [Link]
-
What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]
-
Emergency Response. (n.d.). Retrieved from [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
